An In-Depth Technical Guide to 6-Bromo-5,7-difluoroindoline-2,3-dione: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Bromo-5,7-difluoroindoline-2,3-dione: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Halogenated Isatins in Medicinal Chemistry
The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2][3] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the isatin core can profoundly modulate its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and ability to form strong bonds, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, a larger and more polarizable halogen, can introduce specific steric and electronic interactions, often serving as a handle for further synthetic transformations.
This guide focuses on the chemical properties of a unique polyhalogenated isatin derivative: 6-Bromo-5,7-difluoroindoline-2,3-dione. The confluence of a bromine atom and two fluorine atoms on the aromatic ring presents a compelling profile for researchers in drug discovery. This substitution pattern is anticipated to significantly influence the reactivity of the isatin core and impart unique biological activities. This document provides a comprehensive overview of its synthesis, key chemical characteristics, and potential applications, offering a technical resource for scientists engaged in the design and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-5,7-difluoroindoline-2,3-dione is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1336963-95-1 | [4][5] |
| Molecular Formula | C₈H₂BrF₂NO₂ | [5] |
| Molecular Weight | 262.01 g/mol | [5] |
| Appearance | Expected to be a solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in a dry, room temperature environment | [5] |
| IUPAC Name | 6-bromo-5,7-fluoroindoline-2,3-dione | [4] |
| InChI Key | GVZVXBNHVMAAAK-UHFFFAOYSA-N | [5] |
| SMILES | O=C1NC2=C(/C=C\C(Br)=C/2F)C1=O | [4] |
Synthesis of 6-Bromo-5,7-difluoroindoline-2,3-dione: A Proposed Experimental Protocol
The proposed synthetic route for 6-Bromo-5,7-difluoroindoline-2,3-dione commences with the commercially available 2,4-difluoro-5-bromoaniline.
Caption: Proposed Sandmeyer synthesis of 6-Bromo-5,7-difluoroindoline-2,3-dione.
Step-by-Step Methodology
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2,4-difluoro-5-bromophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 2-liter round-bottom flask equipped with a mechanical stirrer, dissolve 50 g (0.24 mol) of 2,4-difluoro-5-bromoaniline in 500 mL of water containing 25 mL of concentrated hydrochloric acid.
-
Add a solution of 60 g (0.36 mol) of chloral hydrate in 200 mL of water.
-
In a separate beaker, dissolve 100 g of sodium sulfate in 500 mL of water and heat to boiling.
-
Add the boiling sodium sulfate solution to the reaction mixture.
-
Slowly add a solution of 75 g (1.08 mol) of hydroxylamine hydrochloride in 300 mL of water to the reaction mixture.
-
Heat the mixture to a gentle boil and maintain for 30 minutes. The isonitrosoacetanilide intermediate is expected to precipitate as a solid.
-
Cool the reaction mixture in an ice bath and filter the precipitate.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to 6-Bromo-5,7-difluoroindoline-2,3-dione
-
Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 500 mL beaker, slowly and carefully add 200 mL of concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
-
Gradually add the dried isonitrosoacetanilide intermediate from Step 1 to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
Once the addition is complete, slowly warm the reaction mixture to 80°C and maintain this temperature for 1 hour.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
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The 6-Bromo-5,7-difluoroindoline-2,3-dione product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Chemical Reactivity and Key Reactions
The chemical reactivity of 6-Bromo-5,7-difluoroindoline-2,3-dione is dictated by the isatin core, which possesses several reactive sites. The electron-withdrawing nature of the two fluorine atoms and the bromine atom is expected to enhance the electrophilicity of the C3-carbonyl group, making it more susceptible to nucleophilic attack.[9]
Caption: Key reactive sites of 6-Bromo-5,7-difluoroindoline-2,3-dione.
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Reactions at the C3-Carbonyl Group: This is the most reactive site for nucleophilic addition. Reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and enamines, can lead to the formation of 3-substituted-3-hydroxyindolin-2-ones. These products are valuable precursors for the synthesis of spiro-oxindoles and other complex heterocyclic systems.
-
N-Functionalization: The N-H proton is acidic and can be readily deprotonated with a suitable base, allowing for N-alkylation and N-acylation reactions. This provides a straightforward method for introducing diverse substituents at the nitrogen atom, which can significantly impact the biological activity of the molecule.
-
Reactions on the Aromatic Ring: The bromine atom at the C6 position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, facilitating the generation of diverse chemical libraries for drug screening.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 6-Bromo-5,7-difluoroindoline-2,3-dione is not publicly available, we can predict the expected spectral features based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a signal for the N-H proton and a signal for the aromatic proton.
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N-H Proton: A broad singlet in the region of δ 10.0-12.0 ppm is anticipated for the N-H proton, which is exchangeable with D₂O.
-
Aromatic Proton: The single aromatic proton at the C4 position will appear as a doublet of doublets due to coupling with the two adjacent fluorine atoms. The chemical shift is expected to be in the downfield region, likely between δ 7.0-8.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.
-
Carbonyl Carbons: Two distinct signals for the C2 and C3 carbonyl carbons are expected in the downfield region, typically between δ 160-185 ppm.[10][11]
-
Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-150 ppm. The carbons directly attached to the fluorine and bromine atoms will exhibit characteristic splitting patterns due to C-F and C-Br coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretch: Two strong absorption bands in the region of 1700-1750 cm⁻¹ for the symmetric and asymmetric stretching of the two carbonyl groups.
-
C-F Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ due to the C-F stretching vibrations.
-
C-Br Stretch: A weaker absorption band in the region of 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z 261 and 263 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound.
-
Fragmentation: Fragmentation is likely to involve the loss of CO, and cleavage of the heterocyclic ring.
Potential Applications in Drug Discovery and Development
The unique substitution pattern of 6-Bromo-5,7-difluoroindoline-2,3-dione makes it a highly attractive scaffold for the development of novel therapeutic agents. Isatin and its derivatives are known to exhibit a wide range of biological activities.[1][2] The presence of multiple halogen atoms in this particular derivative is likely to enhance its potential as a drug candidate.
-
Anticancer Activity: Many substituted isatins have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and induction of apoptosis. The electron-withdrawing nature of the fluoro and bromo substituents in 6-Bromo-5,7-difluoroindoline-2,3-dione could enhance its interaction with biological targets.
-
Antiviral and Antimicrobial Activity: Isatin derivatives have shown promise as antiviral and antimicrobial agents. The lipophilicity and electronic properties conferred by the halogen atoms may improve the compound's ability to penetrate microbial cell membranes and inhibit essential enzymes.[9]
-
Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, including caspases, matrix metalloproteinases, and kinases. The specific substitution pattern of 6-Bromo-5,7-difluoroindoline-2,3-dione could lead to the development of selective and potent enzyme inhibitors.
Safety and Handling
As with all laboratory chemicals, 6-Bromo-5,7-difluoroindoline-2,3-dione should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related halogenated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
Conclusion
6-Bromo-5,7-difluoroindoline-2,3-dione represents a promising and synthetically accessible building block for the discovery of new bioactive molecules. Its unique polyhalogenated structure is poised to offer significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This technical guide provides a foundational understanding of its synthesis, chemical properties, and potential applications, serving as a valuable resource for researchers at the forefront of medicinal chemistry and drug development. The exploration of this and similar scaffolds holds considerable potential for the generation of next-generation therapeutics.
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